1H-3-benzazepine-2,4(3H,5H)-dione
Description
Significance of Benzazepine and Benzodiazepine (B76468) Scaffolds in Drug Discovery
Benzazepine and benzodiazepine scaffolds represent two critical classes of seven-membered heterocyclic compounds that are fundamental in the field of medicinal chemistry. doolittlesco-op.carsynjournals.org These core structures are described as "privileged structures" because they can bind to multiple, unrelated types of receptors with high affinity, making them excellent templates for drug design. nih.govresearchgate.net The versatility of these scaffolds allows for minor structural modifications to generate a wide array of biological activities. doolittlesco-op.ca
The benzodiazepine nucleus, in particular, is a cornerstone of therapeutic medicine, with numerous derivatives synthesized and investigated for their vast medicinal potential. tandfonline.com Compounds based on the benzodiazepine framework are well-established for their use in treating a range of central nervous system (CNS) disorders, including anxiety, depression, seizures, and epilepsy. doolittlesco-op.canih.gov Well-known members of this family include diazepam, alprazolam, and lorazepam. nih.gov Beyond their application in psychotic disorders, benzodiazepine-based compounds have demonstrated a wide spectrum of therapeutic functions, including antiviral, anti-inflammatory, anticoagulant, and anticancer activities. doolittlesco-op.canih.gov The consistent demand for more effective and selective drugs, driven by factors like pathogenic resistance, ensures that the benzodiazepine nucleus remains an area of intense interest for medicinal chemists. tandfonline.com
Similarly, benzazepine derivatives have been extensively studied for their diverse pharmacological applications, including potential use as antiviral, anticancer, and antidepressant agents. rsynjournals.org The inherent structural and physicochemical properties of these scaffolds make them ideal starting points for the development of novel therapeutic agents targeting various human diseases. nih.gov
Overview of Dione-Containing Benzazepine and Related Architectures in Research
The incorporation of a dione (B5365651) moiety into the benzazepine or related heterocyclic systems creates a distinct subclass of compounds with significant research interest. The presence of the dione functionality can influence the molecule's electronic properties, conformation, and potential for hydrogen bonding, thereby modulating its biological activity.
Research into dione-containing benzodiazepines has yielded several important findings. For instance, 1,4-benzodiazepine-2,5-diones have been identified as a promising framework for developing new therapeutic agents. Studies have shown that derivatives of this scaffold can exhibit highly potent anticancer activity by inducing cell cycle arrest and apoptosis. nih.gov One such derivative, compound 52b from a 2022 study, was identified as a potential protein synthesis inhibitor that effectively curbed tumor growth in a non-small-cell lung cancer model. nih.gov Furthermore, the 1,4-benzodiazepine-2,5-dione skeleton has been explored for its anti-tubercular properties, with certain compounds showing promising activity against Mycobacterium tuberculosis. rsc.org
In the benzazepine series, analogues such as 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) have been synthesized and evaluated as antagonists at NMDA receptor glycine (B1666218) sites, which is relevant for CNS disorders. nih.gov The synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones has also been a subject of study, although synthetic routes have been described as limited. nih.gov Other related dione-containing heterocyclic systems, such as 3-hydroxyquinazoline-2,4(1H,3H)-diones and 1,3,5-triazepane-2,4-diones, have been investigated for anti-HCV and antitumor activities, respectively. mdpi.comnih.gov
Academic and Research Focus on 1H-3-Benzazepine-2,4(3H,5H)-dione and Analogues
While specific research on this compound is not extensively documented in publicly available literature, significant academic focus has been placed on its structural analogues, providing insight into the potential therapeutic applications of this chemical family. The research primarily revolves around modifying the core structure to explore structure-activity relationships (SAR) for various biological targets.
A key area of investigation has been on analogues of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds are of interest for their potential in treating neurological conditions. Research has shown that substitutions on the aromatic ring of the HBAD scaffold significantly impact potency. Specifically, substitution at the 8-position with methyl, chloro, or bromo groups resulted in the most potent antagonists. nih.gov In contrast, modifications at the 6-, 7-, and 9-positions generally led to a decrease in affinity for the NMDA receptor's glycine site. nih.gov The study highlighted specific structural requirements for high receptor affinity, noting that removing the hydroxyl group or the aromatic ring eliminated potency. nih.gov
Table 1: NMDA Receptor Antagonist Activity of 8-Substituted HBAD Analogues Data sourced from a study on NMDA receptor glycine site antagonists. nih.gov
| Compound Analogue | Substitution at C-8 | IC50 in [3H]-DCKA Binding Assay (µM) |
|---|---|---|
| 5 | Methyl | Data not specified in abstract |
| 6 | Chloro | 0.013 |
| 7 | Bromo | Data not specified in abstract |
Another related and extensively studied scaffold is the 1,4-benzodiazepine-2,5-dione nucleus. Research has identified derivatives of this structure with significant biological activities. A 2022 study identified a hit compound, a 1,4-benzodiazepine-2,5-dione derivative (11a), with a potent average 50% growth inhibitory concentration (GI50) of 0.24 µM across 60 human tumor cell lines. nih.gov Subsequent optimization led to compound 52b, which demonstrated significant tumor growth inhibition in a mouse model. nih.gov
In a different therapeutic area, 1,4-benzodiazepine-2,5-diones synthesized from amino acids have been evaluated as anti-tubercular agents. rsc.org This research indicated that the diazepine (B8756704) frame is crucial for activity. Two compounds in this series were identified as lead candidates with notable Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. rsc.org
Table 2: Anti-Tubercular Activity of Lead 1,4-Benzodiazepine-2,5-dione Analogues Data sourced from a study on anti-tubercular agents. rsc.org
| Compound Analogue | MIC (µg/mL) |
|---|---|
| 4f | 2.87 |
| 4h | 1.55 |
These studies on closely related dione-containing benzazepine and benzodiazepine analogues underscore the therapeutic potential inherent in this class of heterocyclic compounds. The findings provide a strong rationale for the synthesis and biological evaluation of this compound and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydro-3-benzazepine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZUVSAEURIXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353423 | |
| Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2184-00-1 | |
| Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h 3 Benzazepine 2,4 3h,5h Dione and Analogues
Established Synthetic Pathways to Benzazepine-Dione Cores
The construction of the benzazepine-dione framework can be achieved through several established synthetic strategies, primarily involving the formation of the seven-membered ring onto a pre-existing benzene (B151609) ring.
Ring-Closure Reactions for Benzazepine Core Formation
A key strategy for the synthesis of the benzazepine-dione core is through intramolecular cyclization reactions. One notable method involves a Friedel-Crafts acylation. For instance, the synthesis of a 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivative has been reported. This process begins with the acylation of a substituted aniline (B41778), such as p-fluoroaniline, with succinyl chloride in the presence of pyridine. The resulting succinamic acid derivative is then subjected to a Friedel-Crafts reaction using a Lewis acid catalyst like polyphosphoric acid (PPA) to induce ring closure and form the benzazepine-dione system.
A general representation of this synthetic approach is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | p-Fluoroaniline, Succinyl chloride | Pyridine | N-(4-fluorophenyl)succinamic acid |
| 2 | N-(4-fluorophenyl)succinamic acid | Polyphosphoric acid (PPA) | 7-Fluoro-1H-3-benzazepine-2,4(3H,5H)-dione |
This method provides a direct route to the benzazepine-dione core, with the substitution pattern on the final molecule being determined by the choice of the initial aniline derivative.
Annulation Strategies for Benzazepine Systems
Annulation strategies offer another powerful approach to construct benzazepine ring systems. These methods typically involve the building of the seven-membered ring onto the aromatic core in a concerted or stepwise fashion. A tandem ynamide benzannulation followed by ring-closing metathesis has been described for the synthesis of hydrobenzoazepines. mit.edu In this approach, substituted cyclobutenones react with ynamides to form highly substituted anilines, which then undergo ring-closing metathesis to yield the benzazepine ring. mit.edu While this strategy has been applied to the synthesis of various benzazepine derivatives, specific examples leading directly to the 1H-3-benzazepine-2,4(3H,5H)-dione are not extensively detailed in the currently available literature.
Approaches via N-Substituted Maleamic Acids
The use of N-substituted maleamic acids as precursors for the synthesis of heterocyclic compounds is a known strategy. However, a specific and detailed methodology for the direct synthesis of this compound from N-substituted maleamic acids is not prominently reported in the surveyed scientific literature.
Advanced Synthetic Approaches and Derivatization Strategies
Advanced synthetic methods aim to introduce stereochemical control and enable the rapid generation of diverse analogues for structure-activity relationship studies.
Stereoselective Synthesis of Substituted Benzazepine-Diones
The development of stereoselective methods for the synthesis of substituted benzazepine-diones is crucial for the exploration of their potential as chiral ligands or therapeutic agents. While asymmetric synthesis of related seven-membered heterocycles, such as tetrahydro-1,4-benzodiazepin-2-ones, has been achieved using organocatalysis, specific literature detailing the stereoselective synthesis of this compound derivatives is limited. chemistryviews.org
Parallel Synthesis and Library Generation of Benzazepine-Dione Analogues
Parallel synthesis techniques are instrumental in medicinal chemistry for the rapid generation of compound libraries. Solid-phase synthesis has been effectively employed for the parallel synthesis of related 1,3-dihydro-1,4-benzodiazepine-2-one derivatives. nih.gov This approach allows for the introduction of diversity at various positions of the scaffold. However, specific reports on the application of parallel synthesis for the generation of a library of this compound analogues are not widely available in the current body of scientific literature.
Functionalization and Modifications of the Dione (B5365651) Moiety
The functionalization of the benzazepine-dione scaffold is crucial for developing a library of derivatives with diverse properties. While direct functionalization studies on this compound are not extensively detailed, research on analogous 1,5-benzodiazepine-2,4-dione structures provides insight into potential reactive sites. These include the nitrogen and oxygen atoms of the lactam functions, the methylene (B1212753) group at the 3-position, and the aromatic carbons of the fused benzene ring. nih.gov
Key functionalization reactions reported for these related scaffolds, which could be extrapolated, include:
Alkylation: Introducing alkyl groups, often at the nitrogen positions, can be achieved under phase transfer catalysis (PTC) conditions. nih.gov
Acylation and Thionation: The lactam moieties can undergo acylation or be converted to thiolactams through thionation reactions. nih.gov
Nitration: The aromatic ring is susceptible to electrophilic substitution, such as nitration, to introduce nitro groups. nih.gov
Hydrolysis: The dione structure can be susceptible to both acidic and basic hydrolysis, which can lead to ring-opening or rearrangement products. nih.gov
Furthermore, modifications on the aromatic ring of the closely related 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) have been achieved through electrophilic aromatic substitution on 3-methyl ether precursors to yield 7-substituted analogs. beilstein-journals.org The preparation of HBADs with substitutions at the 8-position, such as methyl, chloro, and bromo groups, has also been reported. beilstein-journals.org
Table 1: Potential Functionalization Reactions for Benzazepine-Dione Scaffolds
| Reaction Type | Reagents/Conditions | Position of Modification | Source Compound Mentioned | Citation |
|---|---|---|---|---|
| Alkylation | Phase Transfer Catalysis (PTC) | Nitrogen atoms | 1,5-Benzodiazepine-2,4-dione | nih.gov |
| Nitration | Standard nitrating agents | Aromatic ring | 1,5-Benzodiazepine-2,4-dione | nih.gov |
| Acylation | Acylating agents | Lactam moiety | 1,5-Benzodiazepine-2,4-dione | nih.gov |
| Aromatic Substitution | Electrophilic reagents | Position 7 or 8 of the aromatic ring | 3-Hydroxy-1H-1-benzazepine-2,5-dione | beilstein-journals.org |
Indole (B1671886) Annulation onto Benzazepine Scaffolds
The fusion of an indole ring onto a benzazepine framework creates polycyclic structures of significant medicinal interest. A specific example involves the synthesis of an indole-annulated benzazepine dione, starting from a pre-formed benzazepine derivative. orientjchem.org
The synthesis of 8-fluorobenzo nih.govresearchgate.netazepino[4,3-b]indole-6,12(5H,1H)-dione was achieved from 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione. orientjchem.org The process involves a Japp-Klingemann reaction with an aryl diazonium chloride, followed by a cyclocondensation under Fischer indolization conditions to construct the fused indole ring system. orientjchem.org This multi-step sequence demonstrates a viable pathway for elaborating benzazepine-diones into more complex, fused heterocyclic systems. orientjchem.org
Table 2: Synthesis of an Indole-Annulated Benzazepine Derivative
| Step | Starting Material | Key Reagents/Reaction | Product | Citation |
|---|---|---|---|---|
| 1 | p-Fluoroaniline | Acylation with Succinyl chloride | N-(4-fluorophenyl)succinimide intermediate | orientjchem.org |
| 2 | N-(4-fluorophenyl)succinimide intermediate | Friedel-Crafts reaction (PPA) | 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | orientjchem.org |
| 3 | 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione | Japp-Klingemann reaction followed by Fischer Indolization | 8-Fluorobenzo nih.govresearchgate.netazepino[4,3-b]indole-6,12(5H,1H)-dione | orientjchem.org |
Synthesis of Spiro-Fused Benzazepine-Dione Architectures
Spirocyclic scaffolds are increasingly important in drug discovery due to their inherent three-dimensionality. mdpi.com The construction of spiro-fused benzazepine-diones represents a sophisticated approach to generating novel molecular architectures.
An efficient method for creating spiro[indanone-benzazepine] scaffolds involves a [4+3] annulation reaction. researchgate.net This strategy utilizes N-(o-chloromethyl)aryl amides reacting with ninhydrin-derived Morita-Baylis-Hillman carbonates to build the seven-membered benzazepine ring spiro-fused to an indanone core. researchgate.net Another advanced method is the Rh(III)-catalyzed regioselective [3+2]-spiroannulation between dibenz(ox)azepines and ynones, which yields indene-fused spiro-dibenz(ox)azepines under mild, redox-neutral conditions. rsc.org
While not a direct benzazepine example, the synthesis of Spiro[1,3,4-benzotriazepine-2,3'-indole]-2',5(1H,1'H)-dione highlights a relevant strategy for fusing indole-diones with seven-membered heterocyclic rings. researchgate.net These spiro compounds are considered "privileged structures" with promising biological properties. researchgate.net
Table 3: Examples of Spiro-Fused Benzazepine and Related Architectures
| Spiro-Fused System | Synthetic Strategy | Key Reactants | Citation |
|---|---|---|---|
| Spiro[indanone-benzazepine] | [4+3] Annulation | N-(o-chloromethyl)aryl amides and ninhydrin-derived carbonates | researchgate.net |
| Indene-fused spiro-dibenz(ox)azepines | Rh(III)-catalyzed [3+2]-spiroannulation | Dibenz(ox)azepines and ynones | rsc.org |
| Spiro[1,3,4-benzotriazepine-2,3'-indole]-dione | Not specified | Isatin and 2-hydrazinobenzoic acid derivatives (inferred) | researchgate.net |
Novel Synthetic Routes to Access Privileged Benzazepine-Dione Scaffolds
The classification of benzazepines and their analogues as "privileged structures" has driven the development of novel and efficient synthetic routes. Modern techniques are often employed to expedite the synthesis and generate libraries of compounds for screening.
One such approach is the microwave-assisted synthesis of a 1,3,5-benzotriazepine-2,4-dione based library. This method significantly accelerates reaction times compared to conventional heating. The key steps include a microwave-mediated nucleophilic aromatic substitution, followed by reduction, alkylation, and a final cyclization with phenyl isocyanatoformate, also under microwave irradiation. Subsequent N-alkylation at the N-3 position allows for further diversification of the scaffold.
A more traditional, yet effective, multi-step route to a substituted this compound (specifically, 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione) starts from p-fluoroaniline and succinyl chloride. orientjchem.org The synthesis proceeds via acylation followed by an intramolecular Friedel-Crafts reaction using polyphosphoric acid (PPA) to construct the core benzazepine-dione structure. orientjchem.org
Table 4: Microwave-Assisted Synthesis of a 1,3,5-Benzotriazepine-2,4-dione Library
| Step | Reaction | Reagents and Conditions | Citation |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene, primary amine, Et3N, MeCN, Microwave | |
| 2 | Nitro Group Reduction | 10% Pd/C, H2 (1 atm), EtOH, rt | |
| 3 | Alkylation | Br-CH2COR2, K2CO3, DMF | |
| 4 | Cyclization to Dione | Phenyl isocyanatoformate, DMA, Microwave | |
| 5 | N-3 Substitution | NaH or PS-BEMP, Alkyl halide (X-R3), DMF |
Structure Activity Relationship Sar Studies of 1h 3 Benzazepine 2,4 3h,5h Dione Analogues
Positional and Substituent Effects on Biological Activity
The biological profile of 1H-3-benzazepine-2,4(3H,5H)-dione analogues is profoundly influenced by the nature and position of substituents on both the aromatic and azepine rings. These modifications can dramatically alter the compound's interaction with its biological target, leading to enhanced potency, selectivity, or an altered pharmacological profile.
Influence of Aromatic Ring Modifications on Biological Profile
Modifications to the aromatic ring of the benzazepine scaffold are a critical aspect of SAR studies. Research on closely related 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogues, which serve as valuable surrogates for understanding the SAR of 1H-3-benzazepine-2,4(3H,5H)-diones, has demonstrated that the nature and position of substituents on the benzene (B151609) ring significantly impact their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.
Substitutions at the 8-position of the aromatic ring have been shown to be particularly favorable for potency. For instance, analogues with 8-methyl, 8-chloro, and 8-bromo substituents exhibit the highest activity. acs.orgnih.gov In contrast, substitutions at the 6-, 7-, and 9-positions generally lead to a reduction or complete loss of affinity for the glycine (B1666218) site of the NMDA receptor. acs.org The complete removal of the aromatic ring also results in the elimination of potency, highlighting its essential role in ligand-receptor interactions. acs.org
Table 1: Influence of Aromatic Ring Substitutions on NMDA Receptor Antagonist Activity of 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues
| Substitution Position | Substituent | Relative Potency | Reference |
| 8 | -CH₃ | High | acs.orgnih.gov |
| 8 | -Cl | High | acs.orgnih.gov |
| 8 | -Br | High | acs.orgnih.gov |
| 6 | Various | Reduced/Eliminated | acs.org |
| 7 | Various | Reduced/Eliminated | acs.org |
| 9 | Various | Reduced/Eliminated | acs.org |
| - | Ring Elimination | Eliminated | acs.org |
This table is based on data from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogues and is intended to provide insights into the potential SAR of this compound.
Impact of Azepine Ring Substitutions on Receptor Affinity
The seven-membered azepine ring offers multiple points for substitution, and modifications at these positions can significantly modulate receptor affinity and selectivity. In the context of conformationally restricted analogues of dopamine (B1211576) D1 selective ligands, the stereochemistry of substituents on the azepine ring plays a crucial role. For example, in a series of benzo[d]naphtho[2,1-b]azepines, which are conformationally restricted analogues of a 1H-3-benzazepine, compounds with a B/C-trans ring junction that fixes a substituent in an equatorial orientation exhibit considerably more D1 receptor affinity and selectivity over D2 receptors. nih.gov This suggests that axial substituents on the azepine ring may be detrimental to D1 receptor affinity. nih.gov
Furthermore, studies on HBAD analogues have shown that modifications to the azepine ring, such as moving the hydroxyl group from the 3-position to the 4-position, result in reduced receptor affinity. acs.org
Role of Dione (B5365651) Functionality in Ligand-Target Interactions
The dione functionality at positions 2 and 4 of the this compound core is a critical pharmacophoric element. These carbonyl groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The spatial arrangement of these two carbonyl groups within the seven-membered ring creates a specific electrostatic potential that is recognized by the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzazepine-Diones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, studies on structurally related 1,4-benzodiazepine-2,5-diones as HDM2 antagonists provide valuable insights into the potential methodologies and descriptors that could be applied. nih.govbrieflands.com
A QSAR model for benzazepine-diones would likely involve the calculation of various molecular descriptors, including:
Electronic descriptors: Such as atomic charges and dipole moments, which would be influenced by substituents on the aromatic ring.
Steric descriptors: Molar refractivity and molecular volume, reflecting the size and shape of the molecule.
Hydrophobic descriptors: Such as the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in the receptor.
Topological descriptors: Which describe the connectivity and branching of the molecular structure.
By correlating these descriptors with the biological activity of a series of benzazepine-dione analogues, a predictive QSAR model could be developed. Such a model would be instrumental in guiding the design of new, more potent, and selective compounds by predicting their activity before synthesis. For example, a QSAR study on thiazolidine-2,4-dione derivatives successfully identified key physicochemical properties required for high antihyperglycemic activity. mdpi.com
Pharmacophore Elucidation and Structural Requirements for Potency
A pharmacophore is an ensemble of steric and electronic features that is necessary for a ligand to interact with a specific biological target. Although a definitive pharmacophore for this compound analogues has not been explicitly defined, key structural requirements for potency can be inferred from the available SAR data.
Based on studies of related compounds, a putative pharmacophore for benzazepine-dione activity would likely include:
An aromatic ring: Essential for π-π stacking or hydrophobic interactions with the receptor.
Two hydrogen bond acceptor features: Provided by the carbonyl oxygens of the dione functionality. The specific spatial relationship between these two acceptors is likely critical.
A hydrophobic region: Corresponding to the non-polar parts of the benzazepine scaffold.
Specific substituent patterns: For instance, the presence of a small electron-withdrawing or lipophilic group at the 8-position of the aromatic ring appears to be a key feature for high potency in NMDA receptor antagonists. acs.orgnih.gov
Pharmacophore models for benzodiazepine (B76468) receptor ligands have been successfully developed and used to identify novel active compounds. nih.govnih.gov A similar approach for this compound analogues would involve aligning a set of active compounds and identifying the common chemical features responsible for their biological activity.
Selectivity Profiles in Structure-Activity Optimization
A crucial aspect of drug design is achieving selectivity for the desired biological target to minimize off-target effects. SAR studies play a pivotal role in optimizing the selectivity of this compound analogues.
Research on HBAD analogues has provided valuable information on their selectivity for NMDA receptors over AMPA-preferring non-NMDA receptors. acs.orgnih.gov It was observed that analogues with high potency for the NMDA glycine site also exhibited the highest selectivity against AMPA receptors. acs.orgnih.gov This suggests that the structural features conferring high affinity for the NMDA receptor are distinct from those required for AMPA receptor binding.
Table 2: Selectivity of 8-Substituted 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues for NMDA vs. AMPA Receptors
| Compound | 8-Substituent | NMDA Receptor Antagonism (IC₅₀, µM) | AMPA Receptor Antagonism | Selectivity for NMDA Receptor | Reference |
| 5 | -CH₃ | High Potency | Lower Potency | High | acs.orgnih.gov |
| 6 | -Cl | 0.013 | Lower Potency | High | acs.orgnih.gov |
| 7 | -Br | High Potency | Lower Potency | High | acs.orgnih.gov |
This table is based on data from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogues and illustrates the principle of achieving selectivity through structural modification.
The selectivity of benzazepine derivatives can also be tuned for different receptor subtypes. For example, conformationally restricted benzazepine analogues have shown selectivity for the D1 dopamine receptor over the D2 receptor. nih.gov By systematically exploring the chemical space around the this compound scaffold, it is possible to identify analogues with optimized selectivity profiles for a given therapeutic target.
Elucidation of Biological Targets and Mechanisms of Action for Benzazepine Dione Analogues
Modulation of Neurological Receptors by Benzazepine-Diones
The versatility of the benzazepine-dione structure has made it a valuable template for developing ligands that interact with critical receptors in the central nervous system (CNS). Research has primarily focused on its interactions with glutamate (B1630785) and dopamine (B1211576) receptors, which are pivotal in neuronal communication and are implicated in numerous neurological and psychiatric disorders.
A significant body of research has been dedicated to the synthesis and evaluation of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogues as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. These compounds exert their effect by binding to the glycine (B1666218) co-agonist site on the NMDA receptor complex. Initial evaluations of NMDA antagonism were conducted using [3H]MK801 binding assays, with further characterization through [3H]-5,7-dichlorokynurenic acid (DCKA) binding assays to confirm interaction at the glycine site.
Structure-activity relationship (SAR) studies have provided detailed insights into the chemical features required for potent antagonism. Modifications to both the aromatic and azepine rings of the HBAD scaffold have been explored. The potency of these analogues shows a strong correlation between binding assays and functional electrophysiological assays conducted in Xenopus oocytes and cultured rat cortical neurons.
Key findings from these studies indicate:
Substitution at the 8-position of the aromatic ring yields the highest potency, with 8-methyl, 8-chloro, and 8-bromo analogues being particularly active.
Substitution at the 6-, 7-, and 9-positions generally leads to a reduction or complete loss of affinity for the glycine site.
The 3-hydroxyl group is critical for activity; its removal eliminates potency, and moving it to the C-4 position significantly reduces receptor affinity.
The aromatic ring itself is essential for activity.
These HBAD analogues also demonstrated the ability to antagonize AMPA-preferring non-NMDA receptors, although with lower potency compared to their inhibition of NMDA receptors. Consequently, analogues with high potency at the NMDA glycine site exhibit a greater selectivity index relative to AMPA receptors.
Table 1: NMDA Receptor Glycine Site Antagonist Activity of 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues
| Compound/Analogue | Assay Type | Measurement | Result (µM) |
| 8-Chloro-HBAD (6) | [3H]DCKA Binding | IC₅₀ | 0.013 |
| 8-Chloro-HBAD (6) | Electrophysiology (Oocytes) | K_b | 0.026 |
| 8-Chloro-HBAD (6) | Electrophysiology (Cortical Neurons) | K_b | 0.048 |
| 8-Methyl-HBAD (5) | [3H]DCKA Binding | IC₅₀ | Potent |
| 8-Bromo-HBAD (7) | [3H]DCKA Binding | IC₅₀ | Potent |
The benzazepine scaffold has also been successfully adapted to create selective antagonists for dopamine receptor subtypes, with a particular focus on the D3 receptor. The D3 receptor is a key therapeutic target for neurological and psychiatric conditions, and its high homology with the D2 receptor presents a significant challenge in developing selective ligands.
Research has led to the development of tricyclic [h]-fused benzazepine moieties built upon a 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepine scaffold. These efforts have produced potent and selective dopamine D3 receptor antagonists. For instance, a tetrahydro-1H-3-benzazepine derivative was identified as a potent and selective D3 receptor antagonist with a high affinity (Ki = 3.85 nM) and a 70-fold selectivity over the D2 receptor (Ki = 270 nM). mdpi.com Such compounds are considered valuable for potentially treating disorders like schizophrenia with fewer motor side effects typically associated with D2 receptor antagonism. mdpi.com
Further SAR studies on 1-phenylbenzazepines have explored the impact of various substitutions. It was found that a 6-chloro group can enhance D1 receptor affinity. mdpi.com Investigations into substitutions at the C-7, C-8, N-3, C-3', and C-4' positions of the 6-chloro-1-phenylbenzazepine framework revealed that an N-3 methyl group was well-tolerated and that the C-8 position could accommodate amino and methanesulfonamide (B31651) substituents while maintaining high D1 affinity. mdpi.com The most potent and selective D1 ligand identified from these studies, compound 15a , functioned as a D1 receptor antagonist. mdpi.com
Table 2: Dopamine Receptor Binding Affinity of Selected Benzazepine Analogues
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (D2/D3) |
| Tetrahydro-1H-3-benzazepine derivative | D3 | 3.85 nM | 70-fold |
| Tetrahydro-1H-3-benzazepine derivative | D2 | 270 nM | N/A |
| Compound 15a (6-chloro-1-phenylbenzazepine analogue) | D1 | 30 nM | 6-fold vs D5 |
The efficacy of this mechanism has been demonstrated in preclinical seizure models. Benzazepine analogues that show potent NMDA antagonism have been evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For example, a series of 8-alkoxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one derivatives were screened for anticonvulsant activity. nih.gov The results showed that compounds 3e (8-hexyloxy) and 3f (8-heptyloxy) were highly effective in the MES test, with median effective doses (ED₅₀) of 17.9 mg/kg and 17.6 mg/kg, respectively. nih.gov These compounds demonstrated a higher protective index than the established antiepileptic drug carbamazepine, indicating a favorable profile. nih.gov This direct correlation between NMDA receptor antagonism and anticonvulsant effects in established models confirms the primary mechanism of action for this therapeutic application.
Exploration of Other Therapeutic Modalities
Beyond their effects on neurological receptors, derivatives of the benzazepine scaffold have been investigated for other potential therapeutic uses, including antiviral and metabolic applications.
Certain 2,3,4,5-tetrahydro-1H-3-benzazepines have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a cornerstone of antiretroviral therapy for HIV-1, acting by binding to an allosteric site on the reverse transcriptase enzyme, which induces a conformational change that inactivates it. An investigation into newly synthesized 3-benzazepine derivatives, specifically compounds designated KF1 , KF2 , and KF3 , confirmed their activity as reverse transcriptase inhibitors. nih.gov The study also noted that these compounds exerted immunomodulatory effects, primarily suppressing T-cell proliferation and natural killer (NK) cell functions in human peripheral blood mononuclear cells. nih.gov
Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have also been explored as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov MCHR1 is a G protein-coupled receptor primarily expressed in the brain that plays a role in regulating energy balance and appetite, making it a target for the development of anti-obesity agents. nih.gov
Initial SAR studies of a hit compound led to the optimization and identification of a tetrahydroisoquinoline derivative, 23 , as a potent human MCHR1 antagonist. nih.gov Homology modeling suggests that these compounds interact with key amino acid residues, such as Asn 294 and Asp 123, within the MCHR1 binding site to achieve their high affinity. nih.gov
Potential Anticancer Activities and Cytotoxic Mechanisms
While direct studies on the anticancer potential of 1H-3-benzazepine-2,4(3H,5H)-dione are not prominent, research into analogous structures reveals significant cytotoxic activity against various cancer cell lines.
A series of naphthoquinones fused benzazepines , specifically 5,6,8,13-tetrahydro-7H-naphtho[2,3-a] acs.org-benzazepine-8,13-diones, were synthesized and evaluated for their anticancer properties. nih.gov The results demonstrated that certain derivatives possess significant cytotoxicity. nih.gov For instance, 5,6,8,13-tetrahydro-2,3,4,9-tetramethoxy-7H-naphtho[2,3-a] acs.orgbenzazepine-8,13-dione and its 2,3,9-trimethoxy analogue showed notable activity against a human hepatocellular carcinoma cell line, with IC₅₀ values of 3.5 µg/mL and 3.0 µg/mL, respectively. nih.gov
Similarly, research on benz[f]indole-4,9-dione analogues , which share a dione (B5365651) functional group, identified several compounds with potent cytotoxic activity against human lung (A549), colon (Col2), and stomach (SNU-638) cancer cell lines. nih.gov One derivative, 2-hydroxy-3-ethoxycarbonyl-N-(3,4-dimethylphenyl)-benz[f]indole-4,9-dione, displayed selective cytotoxicity against lung cancer cells. nih.gov The mechanism for some of these analogues involves the inhibition of human DNA topoisomerases I and II. nih.gov For example, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione was the most potent inhibitor of topoisomerase I in the tested series. nih.gov
Furthermore, studies on related heterocyclic systems, such as (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines , have shown potent antiproliferative activity on MCF-7 breast cancer cells. The most active of these compounds, (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, exhibited an IC₅₀ value of 0.67 µM. nih.gov
Table 1: Cytotoxic Activity of Benzazepine-Dione Analogues and Related Compounds
| Compound | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 5,6,8,13-Tetrahydro-2,3,9-trimethoxy-7H-naphtho[2,3-a] acs.orgbenzazepine-8,13-dione | Hepatocellular Carcinoma | 3.0 µg/mL | nih.gov |
| 5,6,8,13-Tetrahydro-2,3,4,9-tetramethoxy-7H-naphtho[2,3-a] acs.orgbenzazepine-8,13-dione | Hepatocellular Carcinoma | 3.5 µg/mL | nih.gov |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 (Breast Carcinoma) | 0.67 µM | nih.gov |
| 2-Hydroxy-3-ethoxycarbonyl-N-(3,4-dimethylphenyl)-benz[f]indole-4,9-dione | A549 (Lung Cancer) | 0.4 µg/mL | nih.gov |
Herbicidal and Antimicrobial Activity Profiling
Antimicrobial Activity
The antimicrobial potential of the benzazepine-dione scaffold has been investigated. A library of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives was synthesized and evaluated for antibacterial activity against a panel of pathogens. researchgate.net These studies identified essential structural features for promising activity against Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. researchgate.net Importantly, these compounds also showed a favorable selectivity index in cytotoxicity studies, suggesting they are promising candidates for further development. researchgate.net
Other related heterocyclic structures have also demonstrated antimicrobial properties. For example, novel 1,2-diazepine-3,7-dione derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Similarly, substituted 1,3-oxazepine-1,5-diones have been synthesized and shown to have antibacterial efficacy. ijnc.ir
Table 2: Antimicrobial Activity of Benzazepine-Dione Derivatives
| Compound Class | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives | Staphylococcus aureus | 4–64 µg/mL | researchgate.net |
| 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives | Mycobacterium tuberculosis | 4–64 µg/mL | researchgate.net |
Herbicidal Activity
While direct evidence for the herbicidal activity of this compound is lacking in the reviewed literature, studies on analogous structures are informative. Research into compounds with a dione functionality, such as 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-diones , has identified potent herbicidal activity. nih.gov The mechanism of action for these compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (protox). nih.gov One of the most effective compounds in this class, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-dione, showed IC₅₀ values against velvetleaf and crabgrass that were comparable to commercial herbicides. nih.gov This suggests that heterocyclic dione structures can be a promising scaffold for the development of new herbicides.
Mechanistic Studies at the Molecular and Cellular Level
Mechanistic studies have primarily focused on analogues of this compound, particularly those targeting neurotransmitter receptors.
Ligand-Receptor Binding Assays and Affinity Determination
A significant body of research has explored the interaction of benzazepine-dione analogues with N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurological function. wikipedia.orgdrugbank.comvirginia.edu A series of aromatic and azepine ring-modified analogues of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) were synthesized and evaluated as antagonists at the glycine binding site of the NMDA receptor. acs.orgnih.gov
Initial screening was performed using a [³H]MK801 binding assay, followed by a more specific [³H]-5,7-dichlorokynurenic acid (DCKA) glycine site binding assay for active compounds. acs.orgnih.gov These assays revealed that substitutions on the aromatic ring significantly influence receptor affinity. nih.gov Analogues substituted at the 8-position, such as the 8-methyl, 8-chloro, and 8-bromo derivatives, displayed the highest potency. acs.orgnih.gov The 8-chloro analogue (HBAD 6) was particularly potent, with an IC₅₀ value of 0.013 µM in the [³H]-DCKA binding assay. acs.orgnih.gov In contrast, substitutions at the 6, 7, and 9-positions tended to reduce or eliminate affinity for the glycine site. nih.gov
Table 3: Binding Affinity of 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues at the NMDA Receptor Glycine Site
| Compound | Assay | Binding Affinity (IC₅₀) | Source |
|---|---|---|---|
| 8-Chloro-HBAD (Compound 6) | [³H]-DCKA Binding | 0.013 µM | acs.orgnih.gov |
| 8-Methyl-HBAD (Compound 5) | [³H]-DCKA Binding | Potent Activity | acs.orgnih.gov |
| 8-Bromo-HBAD (Compound 7) | [³H]-DCKA Binding | Potent Activity | acs.orgnih.gov |
Functional Assays for Receptor Activation or Inhibition
The functional consequences of receptor binding by HBAD analogues were investigated using electrophysiological assays in Xenopus oocytes and cultured rat cortical neurons. acs.orgnih.gov These functional assays confirmed that the compounds act as antagonists at NMDA receptors. nih.gov The antagonist potency (Kb) of the HBAD analogues showed a strong correlation with the binding affinities determined in the radioligand assays. acs.orgnih.gov
For the highly potent 8-chloro-HBAD analogue, the Kb values for the antagonism of NMDA receptors were 0.026 µM in oocytes (expressing NR1a/2C subunits) and 0.048 µM in cortical neurons. acs.orgnih.gov These studies also revealed that HBADs can antagonize AMPA-preferring non-NMDA receptors, but with lower potency, indicating a degree of selectivity for the NMDA receptor glycine site. acs.orgnih.gov
Table 4: Functional Antagonist Potency of 8-Chloro-HBAD at Glutamate Receptors
| Biological System | Receptor Type | Antagonist Potency (Kb) | Source |
|---|---|---|---|
| Xenopus Oocytes (NR1a/2C) | NMDA Receptor | 0.026 µM | acs.orgnih.gov |
| Cultured Rat Cortical Neurons | NMDA Receptor | 0.048 µM | acs.orgnih.gov |
| Xenopus Oocytes | AMPA Receptor | Lower Potency | acs.orgnih.gov |
Pathway Analysis in Relevant Preclinical Biological Systems
While direct pathway analysis for this compound is not available, studies on related cytotoxic structures provide clues to potential mechanisms. For benz[f]indole-4,9-dione analogues , a key cytotoxic mechanism is the inhibition of DNA topoisomerases I and II, which are critical enzymes for managing DNA topology during replication and transcription. nih.gov Disruption of their function leads to DNA damage and ultimately cell death.
In studies of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines , preliminary cDNA microarray analysis on MCF-7 cells treated with the most active compound revealed that its mechanism likely involves the modulation of genes within the apoptosis regulatory pathway. nih.gov This suggests that related benzazepine structures may exert their anticancer effects by activating programmed cell death cascades. nih.gov The broader class of benzodiazepines has also been shown to induce antiproliferative effects through the downregulation of genes associated with cancer. tandfonline.com These findings highlight plausible cell death pathways that could be targeted by novel benzazepine-dione compounds.
Computational Approaches in Benzazepine Dione Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of a ligand's activity and for structure-based drug design.
In the context of benzazepine-dione research, docking studies have been pivotal in elucidating how these molecules interact with their biological targets. For instance, studies on rigidified analogues of 1-phenylbenzazepines revealed key interactions at the serotonin (B10506) 6 (5-HT₆) receptor. nih.gov Molecular docking simulations indicated that the affinity for the 5-HT₆ receptor is driven by a combination of hydrogen bonds, salt bridges, and π-π stacking interactions between the ligand and specific amino acid residues within the receptor's binding pocket. nih.gov Conversely, these same studies suggested that a reduction in affinity for the D1 dopamine (B1211576) receptor was likely due to weaker hydrogen bonding capabilities of the modified compounds. nih.gov
Similarly, research into 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogues, which act as antagonists at N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) sites, has benefited from computational analysis. nih.gov Although the specific docking interactions are not detailed in the abstract, the structure-activity relationship (SAR) data strongly implies a precise binding orientation. The findings that substitutions at the 8-position enhance potency, while modifications at other positions or removal of the hydroxyl group reduce or eliminate affinity, provide critical constraints that guide and validate molecular docking models. nih.gov These models help visualize how the ligand fits into the glycine binding site and which functional groups are essential for potent antagonism.
Table 1: Examples of Molecular Docking Studies on Benzazepine-Related Scaffolds
| Compound Class | Protein Target | Key Findings from Computational Analysis |
|---|---|---|
| Rigidified 1-Phenylbenzazepines | 5-HT₆ Receptor | Affinity attributed to H-bonding, salt bridges, and π-π interactions. nih.gov |
| Rigidified 1-Phenylbenzazepines | D1 Dopamine Receptor | Reduced affinity linked to weaker H-bonding interactions. nih.gov |
| 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogues | NMDA Receptor Glycine Site | SAR data suggests specific structural requirements for high receptor affinity, guiding docking hypotheses. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand-protein complex over time. This approach is essential for assessing the stability of the predicted binding mode and understanding the influence of solvent and thermal fluctuations on the interaction.
In studies of related heterocyclic compounds, MD simulations have proven crucial. For example, in the investigation of novel benzothiazole (B30560) derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease, MD analyses were conducted. nih.gov These simulations were used to confirm the stability of the ligand-protein complexes, showing that the compounds remained securely bound within the active site through their interactions with critical amino acid residues. nih.gov This stability is a key indicator of a compound's potential as an effective inhibitor.
Although specific MD simulation data for 1H-3-benzazepine-2,4(3H,5H)-dione is not prominently available in the reviewed literature, the application of this technique to similar scaffolds highlights its importance. For a benzazepine-dione derivative identified through docking, an MD simulation would be the logical next step to validate the stability of its complex with a target like the 5-HT₆ or NMDA receptor, providing greater confidence in the predicted binding mode and its potential as a therapeutic agent.
De Novo Design of Novel Benzazepine-Dione Analogues
De novo design involves the computational creation of novel molecular structures tailored to fit a specific biological target's binding site. This process often starts with a core scaffold or a fragment and computationally "grows" a new molecule within the receptor's active site, optimizing for favorable interactions.
The principles of de novo design are evident in the rational synthesis of new benzazepine-dione analogues based on SAR and structural insights. The systematic modification of the 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) scaffold is a prime example. nih.gov Researchers designed and synthesized a series of aromatic and azepine ring-modified analogues to probe the structural requirements for high affinity at NMDA receptor glycine sites. nih.gov Key findings that guided this design process include:
Substitution at the 8-position with methyl, chloro, or bromo groups yielded the highest potency. nih.gov
Substitution at the 6-, 7-, and 9-positions generally diminished affinity. nih.gov
Moving the hydroxyl group from C-3 to C-4, or its complete removal, significantly reduced or eliminated activity. nih.gov
This iterative process of design, synthesis, and testing, informed by the previous round's results, is a practical application of the concepts underlying de novo design. Computational tools can further enhance this process by predicting the binding affinity of virtual analogues before they are synthesized, saving time and resources. For example, after identifying an initial hit, software can be used to explore various chemical substitutions on the benzazepine-dione core, prioritizing the synthesis of only the most promising candidates.
Cheminformatics and Virtual Screening for Target Identification
Cheminformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is a technique used to search these libraries for molecules that are likely to bind to a drug target. These approaches are powerful for identifying initial "hit" compounds and for discovering new biological targets for existing molecules.
Virtual screening played a critical role in identifying novel inhibitors for pteridine (B1203161) reductase 1 (PTR1), a potential drug target. nih.gov A fragment library was docked into the enzyme's active site, leading to the discovery of new chemical scaffolds, including aminobenzothiazoles and aminobenzimidazoles. nih.gov This demonstrates how virtual screening can successfully identify novel starting points for drug development.
More directly relevant to the dione (B5365651) structure, a large-scale screening of a chemical library against numerous human tumor cell lines identified a 1,4-benzodiazepine-2,5-dione derivative as a highly potent anticancer agent. nih.gov This "hit" compound, which emerged from a broad, untargeted screen, was later found to function as a potential protein synthesis inhibitor. nih.gov This discovery showcases the power of screening in uncovering unexpected biological activities for known chemical scaffolds. Such a strategy could be applied to a library of this compound derivatives to rapidly screen them against a panel of disease-relevant targets, potentially identifying new therapeutic applications.
Preclinical Pharmacokinetic and Metabolic Characterization of Benzazepine Dione Analogues
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound, providing an early prediction of its in vivo half-life and oral bioavailability. nih.govnih.gov These assays typically involve incubating the test compound with liver microsomes or hepatocytes from various species, including humans, rats, and dogs. nih.gov
The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body.
For 1H-3-benzazepine-2,4(3H,5H)-dione analogues, metabolic pathways are likely to involve oxidation and conjugation. Potential sites of metabolism on the benzazepine-dione scaffold include hydroxylation of the aromatic ring and N-dealkylation if substituents are present on the nitrogen atom.
Metabolite identification studies are subsequently performed to determine the chemical structures of the major metabolites. This is critical as metabolites can be active, inactive, or even toxic. These studies utilize high-resolution mass spectrometry to elucidate the structures of metabolic products formed during incubation with liver fractions.
Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Benzazepine-Dione Analogue
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |
| t½ (min) | 45 | 25 | 55 |
| Intrinsic Clearance (µL/min/mg protein) | 30.8 | 55.4 | 25.2 |
| Predicted In Vivo Hepatic Clearance | Moderate | High | Moderate |
This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
Assessment of Cytochrome P450 Inhibition Potential
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions, where the co-administration of the new drug elevates the plasma concentration of other drugs, potentially leading to toxicity. nih.govgeekymedics.com Therefore, assessing the potential of this compound analogues to inhibit key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical step. nih.gov
These assessments are typically conducted using human liver microsomes and a panel of probe substrates specific to each CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a higher potential for inhibition. For some benzodiazepines, metabolism is known to occur via CYP3A4. nih.gov
Table 2: Example of Cytochrome P450 Inhibition Profile for a Hypothetical Benzazepine-Dione Analogue
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Inhibition |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 25 | Low to Moderate |
| CYP2C19 | S-Mephenytoin | 15 | Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8 | Moderate to High |
This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
Brain Penetration and Central Nervous System (CNS) Permeability Prediction
For compounds intended to act on the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Early prediction of CNS permeability is therefore essential.
Physicochemical properties are key determinants of passive BBB penetration. Generally, compounds with a molecular weight under 400-500 Da, a topological polar surface area (TPSA) of less than 90 Ų, and a calculated logarithm of the octanol-water partition coefficient (cLogP) between 1 and 3 are more likely to cross the BBB.
In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial screen for passive diffusion. Cellular models, like Caco-2 or MDCK-MDR1 cell lines, can further assess permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.
For this compound analogues, their relatively rigid structure and potential for modification allow for the tuning of these physicochemical properties to optimize CNS penetration.
Table 3: Predicted and Experimental CNS Permeability Profile for a Hypothetical Benzazepine-Dione Analogue
| Parameter | Value | Interpretation |
| Molecular Weight | 320 Da | Favorable for CNS penetration |
| cLogP | 2.5 | Optimal lipophilicity |
| TPSA | 65 Ų | Favorable for CNS penetration |
| PAMPA Permeability (Pe) | 12 x 10⁻⁶ cm/s | High passive permeability |
| MDCK-MDR1 Efflux Ratio | 1.2 | Not a significant P-gp substrate |
| Predicted Brain/Plasma Ratio | 1.8 | Good CNS penetration |
This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
Bioavailability Assessment in Preclinical Models
Oral bioavailability (F%) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that influences the therapeutic potential and dosing regimen of a drug candidate. Low bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver. nih.gov
Preclinical assessment of bioavailability is typically conducted in animal models, most commonly rats, by administering the compound via both intravenous (IV) and oral (PO) routes. Plasma concentrations of the drug are measured over time for both routes of administration. The bioavailability is then calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral dose to that of the intravenous dose, corrected for the dose administered. For example, a study on the benzazepine derivative MDL 100,240 showed good oral bioavailability. nih.gov Another study on SK&F 86466 in rats demonstrated complete absorption after oral administration. nih.gov
Table 4: Representative Pharmacokinetic Parameters and Oral Bioavailability of a Hypothetical Benzazepine-Dione Analogue in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.1 | 1.5 |
| AUC₀-inf (ng·h/mL) | 1200 | 7200 |
| t½ (h) | 3.5 | 4.0 |
| Clearance (mL/min/kg) | 13.9 | - |
| Volume of Distribution (L/kg) | 3.9 | - |
| Oral Bioavailability (F%) | - | 60% |
This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
Future Directions and Research Opportunities for 1h 3 Benzazepine 2,4 3h,5h Dione
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity
The exploration of the chemical space around the 1H-3-benzazepine-2,4(3H,5H)-dione core is critical for discovering new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will likely concentrate on the development of innovative and efficient synthetic strategies to generate a wider array of structurally diverse analogs.
Key areas of focus include:
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to novel benzazepine-diones. nih.gov The development of new multicomponent reactions will enable the rapid generation of libraries of compounds for biological screening. nih.gov
Sustainable and Green Chemistry Approaches: The use of environmentally friendly solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems are becoming increasingly important. nih.govnih.gov Microwave-assisted synthesis, for instance, can accelerate reaction times and improve yields while minimizing solvent usage. nih.gov
Asymmetric Synthesis: The synthesis of enantiomerically pure benzazepine-diones is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and toxicity profiles. Future research will likely focus on developing novel stereoselective synthetic methods.
A comparative look at conventional versus more sustainable synthetic approaches highlights the trend towards greener chemistry in the synthesis of related heterocyclic systems. nih.gov For example, the synthesis of 1,5-benzothiazepine-2,4-diones has seen a shift from traditional methods to microwave-assisted, solid-phase, and multicomponent reactions, often leading to better yields and reduced environmental impact. nih.gov
Identification of New Biological Targets and Therapeutic Applications
While the benzazepine-dione scaffold has been explored for certain biological activities, a vast landscape of potential targets remains to be investigated. A deeper understanding of the structure-activity relationships (SAR) will be instrumental in identifying new therapeutic applications.
Future research directions include:
Exploring a Broader Range of Biological Targets: Systematic screening of this compound derivatives against a wide panel of receptors, enzymes, and ion channels could uncover unexpected biological activities.
Focus on Complex Diseases: The multifactorial nature of diseases like cancer and neurodegenerative disorders may benefit from the development of multi-target drugs based on the benzazepine-dione scaffold. nih.govresearchgate.net For instance, in triple-negative breast cancer, targeting multiple signaling pathways is a promising strategy to overcome chemoresistance. nih.gov
Repurposing Existing Compounds: Investigating known benzazepine-dione derivatives for new therapeutic uses can be a time- and cost-effective approach to drug discovery.
The identification of PI3Kα as a pharmacological target in triple-negative breast cancer underscores the potential for discovering new applications for heterocyclic compounds. nih.gov
Integration of Advanced Computational and Artificial Intelligence Techniques
Key applications include:
In Silico Screening and Virtual Libraries: Computational methods can be used to screen vast virtual libraries of benzazepine-dione analogs against specific biological targets, prioritizing compounds for synthesis and experimental testing. researchgate.net
Predictive Modeling: AI and machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives. researchgate.netdntb.gov.ua
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological profiles, moving beyond the limitations of traditional drug design. unipi.it These "chemical language models" can "translate" chemical fragments into entirely new molecules. unipi.it
Exploration of Polypharmacology and Multi-Target Approaches within the Benzazepine-Dione Class
The "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. researchgate.netnih.govnih.gov This approach is particularly relevant for complex diseases with intricate underlying pathologies. researchgate.net
Future research in this area will focus on:
Rational Design of Multi-Target Ligands: Designing benzazepine-dione derivatives that can selectively interact with multiple targets implicated in a specific disease pathway. nih.gov This can be achieved by combining different pharmacophores within a single molecule. nih.gov
Synergistic Therapeutic Effects: Investigating the potential for synergistic effects when a single compound hits multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net
Improved Safety Profiles: Multi-target-directed ligands can offer a more predictable pharmacokinetic profile compared to the co-administration of multiple drugs, potentially minimizing drug-drug interactions. nih.gov
Q & A
Q. Key Methodological Steps :
- Use 5-(bis(methylthio)methylene)-pyrimidine derivatives as starting materials.
- Employ nucleophilic substitution or cyclization reactions with amines.
- Purify intermediates via column chromatography or recrystallization.
How should researchers handle and store this compound to ensure safety?
Basic Research Question
The compound is classified as a skin/eye irritant and may cause respiratory irritation. Safety protocols include:
- Storage : In tightly closed containers, away from moisture, in a well-ventilated area (20–25°C).
- Handling : Use PPE (gloves, goggles, lab coats) and avoid dust formation.
- Spill Management : Neutralize with inert adsorbents and dispose via approved waste channels .
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry using SHELX software for refinement .
- NMR : ¹H/¹³C NMR to identify proton environments and substituent positions.
- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Advanced Tip : Combine crystallographic data with DFT calculations to validate electronic properties .
How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Advanced Research Question
Discrepancies in unit cell parameters or bond lengths often arise from low-resolution data or twinning. Mitigation strategies:
- Collect high-resolution data (≤1.0 Å) to reduce noise.
- Use twin refinement modules in SHELXL for overlapping crystals.
- Cross-validate with spectroscopic data (e.g., NMR NOE effects for stereochemistry) .
What experimental design considerations are critical when studying the reactivity of this compound under varying pH conditions?
Advanced Research Question
The compound’s stability and reactivity depend on pH-sensitive functional groups (e.g., lactam rings). Key steps:
- pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7–9) to avoid hydrolysis.
- Kinetic Monitoring : Employ HPLC or UV-Vis spectroscopy to track degradation products.
- Temperature : Maintain sub-ambient temperatures to suppress side reactions .
How can computational methods predict the biological activity of this compound analogs?
Advanced Research Question
- Molecular Docking : Screen analogs against target proteins (e.g., enzymes or receptors) using AutoDock Vina.
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with antibacterial/antifungal activity data from analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories.
What strategies improve low yields in multi-step syntheses of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
